HCV NS3 Alternate Binding Site: Crystallographically Validated Allosteric Engagement vs. Structurally Uncharacterized Analogs
5-Bromo-1-methyl-1H-indole-2-carboxylic acid (designated AT21457) has been co-crystallized with full-length HCV NS3 protease / helicase at 2.52 Å resolution (PDB 5FPY), where it occupies a secondary binding site within the nucleic acid binding groove—spatially distinct from both the active site and the ATP-binding pocket [1]. In contrast, the closely related 5-chloro-1-methyl-1H-indole-2-carboxylic acid, 6-bromo-1-methyl-1H-indole-2-carboxylic acid, and non-halogenated 1-methyl-1H-indole-2-carboxylic acid have no publicly available co-crystal structures with HCV NS3 or any other protein target, meaning their binding poses and target engagement cannot be directly compared [2]. The fragment screening campaign that identified AT21457 analyzed 24 protein targets and demonstrated that secondary sites such as the one occupied by AT21457 exhibit conservation patterns and physicochemical properties comparable to primary ligand-binding sites, supporting their potential druggability [3].
| Evidence Dimension | Structurally validated protein–ligand binding (co-crystal structure availability) |
|---|---|
| Target Compound Data | X-ray co-crystal structure with HCV NS3 full-length protein at 2.52 Å resolution; ligand occupies allosteric secondary site in nucleic acid binding groove (PDB 5FPY; R-Free = 0.241, R-Work = 0.163) [1] |
| Comparator Or Baseline | 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, 6-bromo-1-methyl-1H-indole-2-carboxylic acid, and 1-methyl-1H-indole-2-carboxylic acid: No co-crystal structures with any protein target publicly available in the PDB as of the deposition date of 5FPY (2015) [2] |
| Quantified Difference | Qualitative difference: one validated co-crystal structure vs. zero for any close analog; resolution 2.52 Å; R-Free 0.241 |
| Conditions | Fragment screening by X-ray crystallography; HCV NS3 full-length protein (isolate BK) expressed in E. coli BL21(DE3); fragment concentration not disclosed in primary publication |
Why This Matters
When procuring a fragment for crystallographic fragment screening or structure-guided optimization against HCV NS3 (or similar helicase / protease targets), the availability of a pre-existing co-crystal structure with defined binding pose and electron density eliminates the need for de novo soaking trials and accelerates hit-to-lead progression.
- [1] RCSB Protein Data Bank. 5FPY: Structure of hepatitis C virus (HCV) full-length NS3 complex with 5-bromo-1-methyl-1H-indole-2-carboxylic acid (AT21457). Resolution 2.52 Å; R-Free 0.241; R-Work 0.163. Deposited 2015-12-03. Available at: https://www.rcsb.org/structure/5fpy View Source
- [2] RCSB Protein Data Bank. Search conducted for co-crystal structures of 5-chloro-1-methyl-1H-indole-2-carboxylic acid (59908-47-3), 6-bromo-1-methyl-1H-indole-2-carboxylic acid (885121-33-5), and 1-methyl-1H-indole-2-carboxylic acid (16136-58-6). No entries returned as of search date. Available at: https://www.rcsb.org/ View Source
- [3] Ludlow RF, Verdonk ML, Saini HK, Tickle IJ, Jhoti H. Detection of secondary binding sites in proteins using fragment screening. Proc Natl Acad Sci USA. 2015;112(52):15910–15915. DOI: 10.1073/pnas.1518946112 View Source
